molecular formula C21H20O6 B3473663 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B3473663
M. Wt: 368.4 g/mol
InChI Key: AVGDPGKOFWMPPD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The methoxyphenoxy group and the dimethylpropanoate ester group further modify the chromenone core, imparting unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the methoxyphenoxy group and the dimethylpropanoate ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies investigating the biological activity of chromenone derivatives.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The chromenone core structure is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxy group and the dimethylpropanoate ester group may further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,2-dimethylpropanoate
  • 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is unique due to the presence of the dimethylpropanoate ester group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased stability or enhanced interaction with specific molecular targets.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2,3)20(23)27-15-9-10-16-17(11-15)25-12-18(19(16)22)26-14-7-5-13(24-4)6-8-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGDPGKOFWMPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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